T-00127_HEV1
Overview
Description
Mechanism of Action
Target of Action
The primary target of T-00127_HEV1 is Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) . PI4KIIIβ is an enzyme involved in the phosphatidylinositol signaling pathway, playing a crucial role in intracellular processes such as protein sorting and membrane trafficking .
Mode of Action
This compound acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . It has an IC50 value of 150 nM, indicating its high affinity for PI4KIIIβ . It shows poor affinity towards pi4kiiiα & pi4kiiα .
Biochemical Pathways
By inhibiting PI4KIIIβ, this compound affects the phosphatidylinositol signaling pathway . This inhibition leads to the accumulation of PI4KIIIβ and a reduction in Phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus . The changes in these biochemical markers can impact various downstream cellular processes.
Pharmacokinetics
It is soluble in DMSO at 50 mg/mL , which could potentially influence its bioavailability.
Result of Action
This compound displays anti-poliovirus activity with broad specificity for enteroviruses . It dose-dependently inhibits viral RNA replication . The compound’s action results in low cytotoxicity, with a CC50 value greater than 50 µM in HeLa cells .
Biochemical Analysis
Biochemical Properties
T-00127_HEV1 interacts with PI4KIIIβ, a key enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a critical component of cellular membranes . It acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . The compound has been shown to cause PI4KIIIβ accumulation and reduce PI4P at the Golgi apparatus .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit viral RNA replication in a dose-dependent manner . It exhibits low cytotoxicity in HeLa cells, suggesting that it may be well-tolerated in cellular environments .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the ATP-binding site of PI4KIIIβ . This inhibition leads to a reduction in the production of PI4P, thereby disrupting the normal function of cellular membranes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. The compound has been shown to inhibit PI4KIIIβ activity at 10 μM, with residual activity observed at 3% and 5% .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported in the literature, the compound has been shown to exhibit an attractive pharmacokinetic profile in mice .
Metabolic Pathways
This compound is involved in the phosphatidylinositol signaling system, specifically targeting the PI4KIIIβ enzyme . This enzyme plays a crucial role in the synthesis of PI4P, a key component of cellular membranes .
Transport and Distribution
Given its role as a PI4KIIIβ inhibitor, it is likely that it may interact with cellular transporters or binding proteins involved in phosphatidylinositol metabolism .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role in inhibiting PI4KIIIβ and reducing PI4P at the Golgi apparatus, it is likely that it localizes to this subcellular compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-00127_HEV1 involves multiple steps, starting with the preparation of the pyrazolopyrimidinamine core structure. The key steps include:
Formation of the pyrazolopyrimidinamine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethoxyphenyl group: This step typically involves a substitution reaction where the dimethoxyphenyl group is introduced to the core structure.
Attachment of the morpholinoethyl group: This is achieved through a nucleophilic substitution reaction, where the morpholinoethyl group is attached to the nitrogen atom of the pyrazolopyrimidinamine core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of industrial-grade reagents and solvents: To maintain consistency and scalability.
Purification and crystallization: To obtain the compound in its purest form, suitable for further applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the pyrazolopyrimidinamine core, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazolopyrimidinamine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
T-00127_HEV1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of PI4KIIIβ and its role in various biochemical pathways.
Biology: Employed in cellular studies to understand the impact of PI4KIIIβ inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by enteroviruses.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Enviroxime: Another PI4KIIIβ inhibitor with similar antiviral properties.
GW5074: A compound that also inhibits PI4KIIIβ but with different potency and specificity.
AN-12-H5: A structurally distinct compound with PI4KIIIβ inhibitory activity.
Comparison:
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGMCAEZVMEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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